molecular formula C21H18FN3O2 B11568337 (3E)-N-(4-fluorophenyl)-3-[2-(naphthalen-1-ylcarbonyl)hydrazinylidene]butanamide

(3E)-N-(4-fluorophenyl)-3-[2-(naphthalen-1-ylcarbonyl)hydrazinylidene]butanamide

Cat. No.: B11568337
M. Wt: 363.4 g/mol
InChI Key: HQUYQTNAFJTMSA-ZVHZXABRSA-N
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Description

(3E)-N-(4-FLUOROPHENYL)-3-{[(NAPHTHALEN-1-YL)FORMAMIDO]IMINO}BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group and a naphthalenylformamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(4-FLUOROPHENYL)-3-{[(NAPHTHALEN-1-YL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactionsThe final step involves the formation of the butanamide structure through a series of condensation and cyclization reactions under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(4-FLUOROPHENYL)-3-{[(NAPHTHALEN-1-YL)FORMAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions often involve specific temperatures, pressures, and solvent systems to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quaternary ammonium compounds, while reduction reactions can produce amine derivatives .

Scientific Research Applications

(3E)-N-(4-FLUOROPHENYL)-3-{[(NAPHTHALEN-1-YL)FORMAMIDO]IMINO}BUTANAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases, including its role as a drug candidate for specific medical conditions.

    Industry: Utilized in the development of advanced materials and as a component in industrial processes.

Mechanism of Action

The mechanism of action of (3E)-N-(4-FLUOROPHENYL)-3-{[(NAPHTHALEN-1-YL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-N-(4-FLUOROPHENYL)-3-{[(NAPHTHALEN-1-YL)FORMAMIDO]IMINO}BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H18FN3O2

Molecular Weight

363.4 g/mol

IUPAC Name

N-[(E)-[4-(4-fluoroanilino)-4-oxobutan-2-ylidene]amino]naphthalene-1-carboxamide

InChI

InChI=1S/C21H18FN3O2/c1-14(13-20(26)23-17-11-9-16(22)10-12-17)24-25-21(27)19-8-4-6-15-5-2-3-7-18(15)19/h2-12H,13H2,1H3,(H,23,26)(H,25,27)/b24-14+

InChI Key

HQUYQTNAFJTMSA-ZVHZXABRSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC2=CC=CC=C21)/CC(=O)NC3=CC=C(C=C3)F

Canonical SMILES

CC(=NNC(=O)C1=CC=CC2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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